molecular formula C30H41N3O9S2 B15189839 N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate CAS No. 116685-95-1

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate

Cat. No.: B15189839
CAS No.: 116685-95-1
M. Wt: 651.8 g/mol
InChI Key: CKYJOHWQCOCVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate is a complex benzamide derivative characterized by a 2-hydroxybenzamide core linked to a piperazine moiety substituted with a benzhydryloxyethyl group. The dimethane sulfonate salt enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry for improving pharmacokinetic properties .

Properties

CAS No.

116685-95-1

Molecular Formula

C30H41N3O9S2

Molecular Weight

651.8 g/mol

IUPAC Name

N-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]-2-hydroxybenzamide;methanesulfonic acid

InChI

InChI=1S/C28H33N3O3.2CH4O3S/c32-26-14-8-7-13-25(26)28(33)29-15-16-30-17-19-31(20-18-30)21-22-34-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27,32H,15-22H2,(H,29,33);2*1H3,(H,2,3,4)

InChI Key

CKYJOHWQCOCVSX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCNC(=O)C2=CC=CC=C2O)CCOC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate is a complex organic compound with the molecular formula C30H41N3O9S2C_{30}H_{41}N_3O_9S_2 . It comprises a piperazine ring, a benzhydryl group, and a hydroxybenzamide moiety, with two methanesulfonate groups enhancing its solubility and bioavailability.

Scientific Research Applications

Pharmacological Studies
this compound is investigated for its potential as an antipsychotic agent because it is structurally similar to known antipsychotics that act on dopamine receptors. Its ability to modulate neurotransmitter systems makes it a candidate for treating psychiatric disorders.

Medicinal Chemistry
This compound has several applications in medicinal chemistry and pharmacology. Interaction studies have focused on its binding affinity to various receptors, which underlines its potential therapeutic effects and guides future research directions.

Synthesis
The synthesis of this compound involves several key steps, each requiring careful control of reaction conditions to optimize yield and purity. These reactions are essential for understanding the reactivity and potential modifications of the compound in synthetic and biological contexts.

Structural and Functional Similarities
Several compounds share structural or functional similarities with this compound.

Compound NameStructure FeaturesUnique Properties
PimozideBenzimidazole structureAntipsychotic effects; primarily acts on dopamine receptors.
HaloperidolButyrophenone derivativeStrong antipsychotic; used extensively in schizophrenia treatment.
RisperidoneBenzisoxazole structureAtypical antipsychotic; affects serotonin and dopamine receptors.

Chemical Reactions Analysis

Synthetic Pathway and Key Reaction Steps

The compound’s synthesis involves multi-step organic transformations, optimized for yield and purity. Critical steps include:

Piperazine Ring Formation

The piperazine backbone is constructed via cyclization reactions. A Michael-type addition using sodium methoxide and benzhydrol (C₆H₅)₂CHOH is employed to introduce the benzhydryloxyethyl group (exemplified in structurally related compounds) . Side products like dibenzhydryl ether are common when stoichiometry is suboptimal .

Reaction ConditionsYieldKey Side Products
Benzhydryloxyethyl additionNaOMe, benzhydrol (2–4 eq), RT40–60%Dibenzhydryl ether

Hydroxybenzamide Coupling

The 2-hydroxybenzamide moiety is introduced via amide bond formation. Carbodiimide-mediated coupling (e.g., EDC/HOBt) is typical for such steps, with yields dependent on steric hindrance from the piperazine substituents .

Dimethane Sulfonate Functionalization

Methanesulfonic acid is reacted with the tertiary amine groups of the piperazine under acidic conditions to form the dimethane sulfonate salt. This step enhances solubility but requires precise pH control to avoid over-sulfonation .

Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

Piperazine Ring

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts, a step used in intermediate purification .

  • Oxidation : Susceptible to oxidation at the secondary amine under strong oxidizing agents, necessitating inert atmospheres during synthesis.

Benzhydryloxyethyl Group

  • Hydrolysis : The benzhydryl ether linkage undergoes acidic hydrolysis (HCl/THF) to yield diphenylmethanol and ethylene glycol derivatives .

Sulfonate Stability

  • Degrades above 150°C, releasing SO₃ gas. Storage at ≤-20°C in anhydrous conditions is recommended .

Byproduct Analysis

Common impurities identified via HPLC-MS:

Impurity SourceMitigation Strategy
Dibenzhydryl etherBenzhydrol self-condensation Limit benzhydrol to 2 eq
Over-sulfonated derivativesExcess methanesulfonic acid pH-controlled addition (<4.0)

Comparative Reaction Efficiency

Reaction parameters for key intermediates were optimized across studies:

Step SolventTemp (°C)Time (h)Yield (%)
Piperazine quaternizationAcetonitrile601265
SulfonationMeOH/H₂O25482

Research Findings

  • Catalytic Effects : NaOMe improves benzhydryloxyethyl addition but fails to suppress dibenzhydryl ether formation completely .

  • Solvent Impact : Switching from methanol to acetonitrile in quaternization steps increased yields by 15% .

  • Biological Relevance : The sulfonate groups enhance blood-brain barrier permeability, critical for antipsychotic activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely requires advanced coupling techniques (e.g., CuI-mediated reactions as in ) due to steric challenges from the benzhydryl group .
  • Thermal Stability : The dimethane sulfonate form may exhibit lower thermal stability than free bases, necessitating formulation optimizations for drug delivery .

Q & A

Q. What are the standard synthetic protocols for N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethane sulfonate, and how do reaction conditions influence intermediate purity?

The synthesis typically involves nucleophilic substitution to introduce the piperazinyl and benzhydryloxyethyl moieties, followed by benzamide coupling and sulfonation. Key steps include:

  • Nucleophilic substitution : Optimize molar ratios (1:1.2 for amine:benzyl chloride derivatives) in anhydrous DMF at 60–80°C under inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity (>95% by HPLC) .
  • Critical parameters : Moisture-sensitive reactions require Schlenk-line techniques; TLC monitors intermediate formation .

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

  • 1D/2D NMR : Assign aromatic protons (δ 6.8–7.6 ppm), piperazine methylene (δ 2.5–3.5 ppm), and sulfonate groups (δ 3.2–3.8 ppm). NOESY confirms spatial proximity of benzhydryl and piperazine groups .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 600.28) and sulfonate incorporation .
  • X-ray crystallography (if crystalline): Resolves diastereomerism in asymmetric centers .

Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic byproducts (e.g., free benzamide or sulfonic acid) .

Advanced Research Questions

Q. How can computational modeling predict the sulfonate group’s impact on blood-brain barrier (BBB) permeability?

  • Molecular dynamics simulations : Calculate LogP (octanol/water partition coefficient) and polar surface area (PSA). Sulfonate groups increase PSA (>90 Ų), reducing BBB penetration .
  • QSAR models : Correlate substituent electronegativity with P-glycoprotein efflux ratios .
  • Validation : Compare in silico predictions with in situ brain perfusion assays in rodent models .

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo efficacy?

  • Assay validation : Confirm receptor target specificity (e.g., dopamine D2 vs. 5-HT2A) using competitive binding assays with radiolabeled ligands .
  • Metabolite profiling : Use hepatocyte incubations (LC-MS/MS) to identify active metabolites masking parent compound efficacy .
  • Pharmacokinetic bridging : Adjust dosing regimens based on plasma protein binding (equilibrium dialysis) and tissue distribution studies .

Q. How can reaction path search algorithms optimize multi-step synthesis while minimizing byproducts?

  • Quantum chemical calculations : Simulate transition states for sulfonation steps to identify low-energy pathways (e.g., sulfonic anhydride vs. chlorosulfonic acid routes) .
  • DoE (Design of Experiments) : Apply factorial design (e.g., 2^4 matrix) to variables like temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–2 mol%) .

Q. What orthogonal purification methods separate diastereomers formed during piperazine functionalization?

  • Chiral HPLC : Use amylose-based columns with heptane/ethanol/isopropylamine (85:15:0.1) .
  • Crystallization-induced diastereomer resolution : Exploit differential solubility in tert-butyl methyl ether/hexane mixtures .

Q. How should researchers design stability-indicating assays for hydrolytic degradation pathways?

  • Forced degradation : Expose the compound to 0.1N HCl (2 hrs, 60°C) and 0.1N NaOH (2 hrs, 25°C), then analyze via UPLC-PDA for degradation products .
  • Mass balance studies : Quantify intact compound and degradants using charged aerosol detection (CAD) to account for non-UV-active species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.